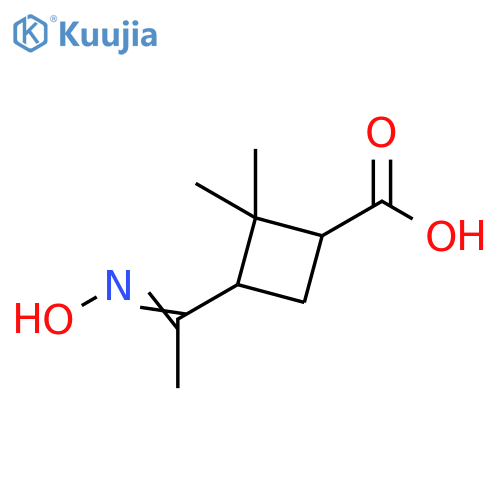

Cas no 1379427-51-6 (3-1-(hydroxyimino)ethyl-2,2-dimethylcyclobutane-1-carboxylic acid)

1379427-51-6 structure

商品名:3-1-(hydroxyimino)ethyl-2,2-dimethylcyclobutane-1-carboxylic acid

3-1-(hydroxyimino)ethyl-2,2-dimethylcyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid

- 3-1-(hydroxyimino)ethyl-2,2-dimethylcyclobutane-1-carboxylic acid

-

- インチ: 1S/C9H15NO3/c1-5(10-13)6-4-7(8(11)12)9(6,2)3/h6-7,13H,4H2,1-3H3,(H,11,12)

- InChIKey: YOIRZJVLRCWQHH-UHFFFAOYSA-N

- ほほえんだ: C1(C(O)=O)CC(C(=NO)C)C1(C)C

3-1-(hydroxyimino)ethyl-2,2-dimethylcyclobutane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-152396-0.05g |

3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid |

1379427-51-6 | 95% | 0.05g |

$173.0 | 2023-02-14 | |

| Enamine | EN300-152396-1.0g |

3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid |

1379427-51-6 | 95% | 1g |

$0.0 | 2023-06-07 | |

| Enamine | EN300-152396-0.1g |

3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid |

1379427-51-6 | 95% | 0.1g |

$257.0 | 2023-02-14 | |

| Enamine | EN300-152396-10.0g |

3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid |

1379427-51-6 | 95% | 10.0g |

$3191.0 | 2023-02-14 | |

| Enamine | EN300-152396-2.5g |

3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid |

1379427-51-6 | 95% | 2.5g |

$1454.0 | 2023-02-14 | |

| Enamine | EN300-152396-5.0g |

3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid |

1379427-51-6 | 95% | 5.0g |

$2152.0 | 2023-02-14 | |

| Chemenu | CM462332-1g |

3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid |

1379427-51-6 | 95%+ | 1g |

$822 | 2023-03-27 | |

| Enamine | EN300-152396-500mg |

3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid |

1379427-51-6 | 95.0% | 500mg |

$579.0 | 2023-09-26 | |

| Enamine | EN300-152396-50mg |

3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid |

1379427-51-6 | 95.0% | 50mg |

$174.0 | 2023-09-26 | |

| 1PlusChem | 1P01AFN4-50mg |

3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid |

1379427-51-6 | 95% | 50mg |

$229.00 | 2025-03-19 |

3-1-(hydroxyimino)ethyl-2,2-dimethylcyclobutane-1-carboxylic acid 関連文献

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

1379427-51-6 (3-1-(hydroxyimino)ethyl-2,2-dimethylcyclobutane-1-carboxylic acid) 関連製品

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量